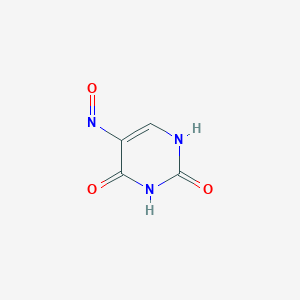
5-Nitrosouracil
Descripción general
Descripción
5-Nitrosouracil is a useful research compound. Its molecular formula is C4H3N3O3 and its molecular weight is 141.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
5-Nitrosouracil is a derivative of uracil, characterized by the presence of a nitroso group at the 5-position. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes. The compound can exist in different tautomeric forms, which influence its solubility, stability, and interaction with biological macromolecules.
Mechanism of Action:
- Interaction with Nucleic Acids: this compound can form adducts with nucleophilic sites in DNA and proteins, potentially leading to alterations in cellular functions.
- Biological Activity: The compound's ability to interconvert between tautomeric forms affects its binding affinity and specificity towards various biological targets.
Scientific Research Applications
This compound has diverse applications across multiple scientific disciplines:
Medicinal Chemistry
- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that it has lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, suggesting its potential as an alternative therapeutic agent .
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cellular processes related to proliferation. In vitro studies on human cancer cell lines have indicated selective cytotoxic effects .
Synthesis of Metal Complexes
- Complex Formation: this compound can form complexes with various metal ions (e.g., Zn(II), Cd(II), Hg(II)), which have been studied for their enhanced biological activity compared to the free ligand. These complexes exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Biological Studies
- DNA and RNA Modifications: The compound is utilized in studies related to nucleic acid base modifications, providing insights into its interactions with genetic material and potential implications for gene therapy.
Antibacterial Efficacy
A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be lower than those of conventional antibiotics, highlighting its potential as an alternative therapeutic agent.
Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations that did not affect normal cells, suggesting a selective cytotoxic effect that warrants further investigation for cancer therapy applications .
Propiedades
Fórmula molecular |
C4H3N3O3 |
|---|---|
Peso molecular |
141.09 g/mol |
Nombre IUPAC |
5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3N3O3/c8-3-2(7-10)1-5-4(9)6-3/h1H,(H2,5,6,8,9) |
Clave InChI |
KTQDGYGLGKJZPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)N=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













